molecular formula C11H12BrN B8495817 8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline

8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B8495817
M. Wt: 238.12 g/mol
InChI Key: QRBCUELXYNJYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene

InChI

InChI=1S/C11H12BrN/c12-10-6-8-2-1-4-13-5-3-9(7-10)11(8)13/h6-7H,1-5H2

InChI Key

QRBCUELXYNJYAX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)CCN3C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline (4.0 g, 25.2 mmol) in N,N-dimethylformamide (160 ml) cooled to −30° C. was treated with a solution of N-bromosuccinimide (4.5 g, 25.3 mmol) in N,N-dimethylformamide (30 ml) dropwise over 5 minutes. The mixture was stirred for a further 15 minutes then treated with 10% aqueous sodium sulfite (100 ml) then diluted with water (500 ml) and ethyl acetate (300 ml). The aqueous layer was removed and the organic layer was washed with saturated aqueous sodium bicarbonate (100 ml), then water (3×150 ml). The organic layer was dried with anhydrous sodium sulfate and evaporated to dryness to give 8-bromo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline as a pale brown oil (5.2 g) which was used without further purification. 400 MHz 1H NMR (CDCl3) δ: 7.02 (m, 1H), 6.94 (m, 1H), 3.25 (t, 2H), 2.95 (m, 2H), 2.89 (t, 2H), 2.65 (t, 2H), 2.06 (m, 2H); LCMS: 238 and 240 [M+H].
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four

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